Ethyl 3-(4-fluorobenzamido)benzoate
Description
Ethyl 3-(4-fluorobenzamido)benzoate is a benzoate ester derivative featuring a 4-fluorobenzamido substituent at the meta position (C3) of the benzene ring. This compound is synthesized via amide coupling between ethyl 3-aminobenzoate and 4-fluorobenzoyl chloride, followed by purification. Key characteristics include its crystalline solid state, moderate solubility in polar organic solvents, and distinct spectroscopic profiles (e.g., IR absorption for C=O and NH groups). Its structural design combines electron-withdrawing (fluorine) and hydrogen-bonding (amide) moieties, making it relevant in pharmaceutical and materials research .
Properties
IUPAC Name |
ethyl 3-[(4-fluorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQQGHMEANHACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorobenzamido)benzoate typically involves the esterification of 3-(4-fluorobenzamido)benzoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(4-fluorobenzamido)benzoic acid.
Reduction: Ethyl 3-(4-fluorobenzylamino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluorobenzamido)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes. The fluorobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on the target enzyme .
Comparison with Similar Compounds
Para-Substituted Benzamido Analogs
Ethyl 3-(4-fluorobenzamido)benzoate differs from para-substituted analogs in both steric and electronic properties. Data from Iranian Journal of Pharmaceutical Research (2014) highlights para-substituted derivatives (Table 1):
Table 1: Physical Properties of Para-Substituted Ethyl Benzamido Benzoates
| Compound | Substituent (Position) | Yield (%) | Melting Point (°C) | IR C=O Stretching (cm⁻¹) | LC-MS (M+1) |
|---|---|---|---|---|---|
| Ethyl 4-benzamidobenzoate (3a) | -H (para) | 60 | 95–97 | 1720, 1670 | 270 |
| Ethyl 4-(4-fluorobenzamido)benzoate (3b) | -F (para) | 65 | 90–92 | 1715, 1670 | 288 |
| Ethyl 4-(4-chlorobenzamido)benzoate (3c) | -Cl (para) | 63 | 96–97 | 1730, 1690 | 304 |
Heterocyclic-Substituted Ethyl Benzoates
Compounds from Molecules (2011) feature ethyl 4-substituted benzoates with heterocyclic groups (e.g., pyridazin-3-yl, isoxazol-5-yl) (Table 2):
Table 2: Comparison with Heterocyclic-Substituted Analogs
| Compound ID | Substituent (Position) | Key Functional Group | Application Context |
|---|---|---|---|
| I-6230 | 4-(pyridazin-3-yl)phenethylamino (para) | Pyridazine ring | Anticancer research |
| I-6273 | 4-(methylisoxazol-5-yl)phenethylamino (para) | Isoxazole ring | Enzyme inhibition studies |
| Target Compound | 3-(4-fluorobenzamido) (meta) | Fluorinated benzamido | Drug intermediate, materials |
Oxadiazole-Containing Derivatives
Ethyl 3- or 4-(1,2,4-oxadiazol-3-yl)benzoates () exhibit trifluoromethyl or bromodifluoromethyl groups. These derivatives are synthesized via cyclization of amidoximes, contrasting with the direct amide coupling used for the target compound. Key differences:
- Synthetic Complexity : Oxadiazole formation requires harsh conditions (e.g., reflux with trifluoroacetic anhydride), whereas benzamido derivatives are synthesized under milder amide coupling protocols .
- Electronic Properties : Oxadiazoles are stronger electron-deficient scaffolds compared to benzamido groups, making them suited for high-energy materials or radiopharmaceuticals (e.g., PET tracers) .
Amino-Substituted Ethyl Benzoates
Ethyl 4-(dimethylamino)benzoate () demonstrates how substituent electronics influence material properties:
- Reactivity: The dimethylamino group (electron-donating) enhances polymerization efficiency in resins, whereas the fluorobenzamido group (electron-withdrawing) may reduce reactivity but improve thermal stability .
- Applications : Fluorobenzamido derivatives are less explored in polymer chemistry but hold promise for UV-stable materials due to fluorine’s inertness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
